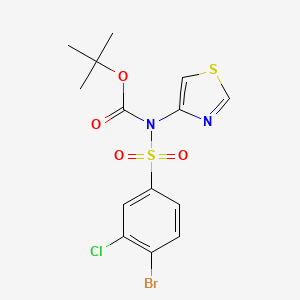
N-Ethyl-2-methylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-methylquinoxalin-6-amine is an organic compound with the molecular formula C11H13N3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-methylquinoxalin-6-amine typically involves the condensation of 2-methylquinoxaline with ethylamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
N-Ethyl-2-methylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism by which N-Ethyl-2-methylquinoxalin-6-amine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
2-Methylquinoxaline: Shares the quinoxaline core structure but lacks the ethylamine group.
N-Ethylquinoxalin-6-amine: Similar structure but without the methyl group at the 2-position.
Quinoxaline: The parent compound of the quinoxaline family, without any substituents.
Uniqueness: N-Ethyl-2-methylquinoxalin-6-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
99601-38-4 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-ethyl-2-methylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-3-12-9-4-5-10-11(6-9)13-7-8(2)14-10/h4-7,12H,3H2,1-2H3 |
InChI Key |
VBUUWKKMCSYPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=NC=C(N=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


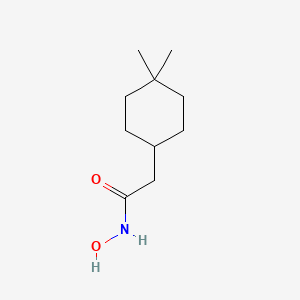
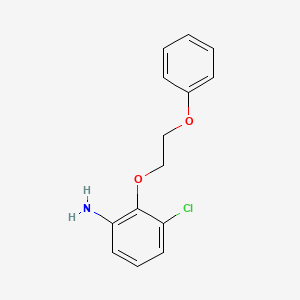
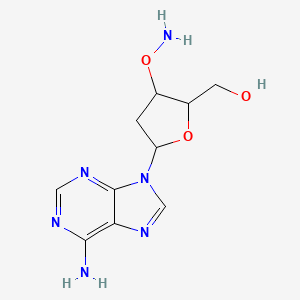
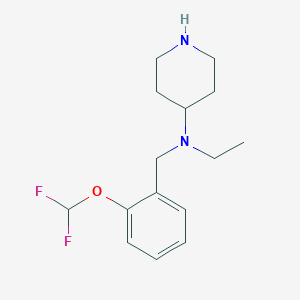

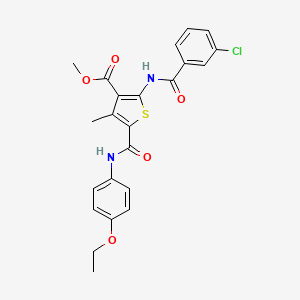



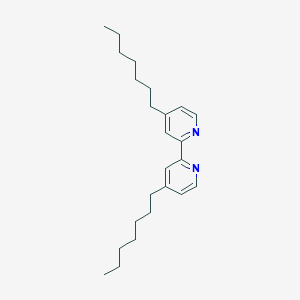
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

